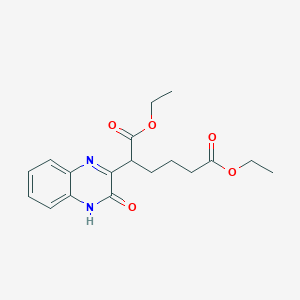
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is an organic compound with the molecular formula C({18})H({22})N({2})O({5}). This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The presence of ester groups and a keto group in its structure makes it a versatile molecule in organic synthesis and various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Esterification: The resulting quinoxaline derivative is then subjected to esterification with diethyl malonate in the presence of a base like sodium ethoxide or potassium carbonate.
Cyclization and Oxidation: The intermediate product undergoes cyclization and oxidation to form the final compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form various oxidized derivatives.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Ester or amide derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is used as a building block for the synthesis of more complex molecules. Its quinoxaline core is a valuable scaffold in the development of pharmaceuticals and agrochemicals.
Biology
The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators. It can serve as a lead compound in drug discovery programs.
Medicine
In medicine, derivatives of this compound have potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require a stable quinoxaline core. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism by which diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.
類似化合物との比較
Similar Compounds
- Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)pentanedioate
- Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)butanedioate
- Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanedioate
Uniqueness
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is unique due to its specific ester and keto functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
特性
CAS番号 |
1501-72-0 |
|---|---|
分子式 |
C18H22N2O5 |
分子量 |
346.4 g/mol |
IUPAC名 |
diethyl 2-(3-oxo-4H-quinoxalin-2-yl)hexanedioate |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-15(21)11-7-8-12(18(23)25-4-2)16-17(22)20-14-10-6-5-9-13(14)19-16/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,20,22) |
InChIキー |
QTQDWCWYFOBWEU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCC(C1=NC2=CC=CC=C2NC1=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



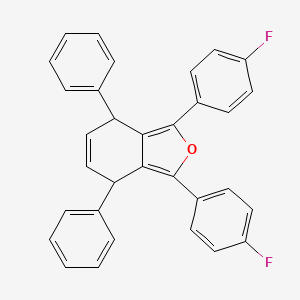
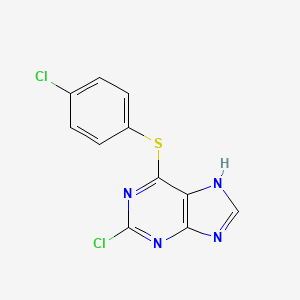


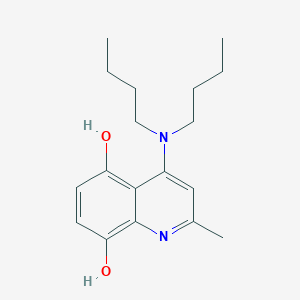

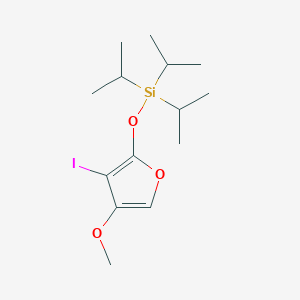
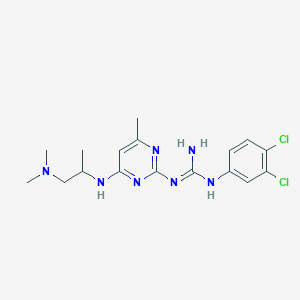

![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)
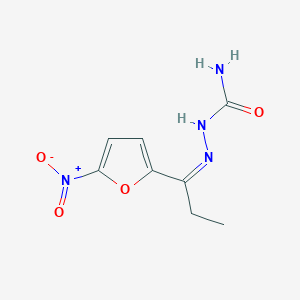
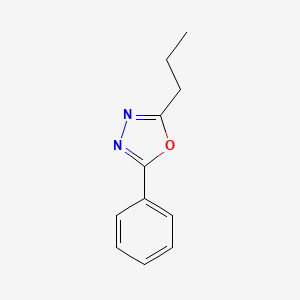
![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)
